7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine
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Overview
Description
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine: is a compound that features a quinazoline core substituted with a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine typically involves the borylation of a quinazoline derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated quinazoline and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the boron group can be replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The boron group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Aryl Boronates: Formed through coupling reactions.
Boronic Acids: Formed through oxidation of the boron group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development:
Industry:
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine exerts its effects largely depends on the specific application. In organic synthesis, its role as a boron-containing reagent facilitates the formation of carbon-carbon bonds through coupling reactions. The boron atom in the dioxaborolane group acts as an electron-deficient center, making it reactive towards nucleophiles and electrophiles .
Comparison with Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Comparison:
- Uniqueness: The presence of the quinazoline core in 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine distinguishes it from other boron-containing compounds. This core can impart additional biological activity and reactivity, making it a versatile compound in various applications .
Properties
Molecular Formula |
C14H18BN3O2 |
---|---|
Molecular Weight |
271.12 g/mol |
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)10-6-5-9-8-17-12(16)18-11(9)7-10/h5-8H,1-4H3,(H2,16,17,18) |
InChI Key |
ACCNHUPBDDHAAS-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=NC=C3C=C2)N |
Origin of Product |
United States |
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